4-Pyridazinealanine 4-Pyridazinealanine
Brand Name: Vulcanchem
CAS No.: 89853-76-9
VCID: VC8007313
InChI: InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-10-4-5/h1-2,4,6H,3,8H2,(H,11,12)
SMILES: C1=CN=NC=C1CC(C(=O)O)N
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

4-Pyridazinealanine

CAS No.: 89853-76-9

Cat. No.: VC8007313

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

4-Pyridazinealanine - 89853-76-9

Specification

CAS No. 89853-76-9
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name 2-amino-3-pyridazin-4-ylpropanoic acid
Standard InChI InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-10-4-5/h1-2,4,6H,3,8H2,(H,11,12)
Standard InChI Key IOIQFYKCCUDSQT-UHFFFAOYSA-N
SMILES C1=CN=NC=C1CC(C(=O)O)N
Canonical SMILES C1=CN=NC=C1CC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Pyridazinealanine, systematically named 2-amino-3-(pyridazin-4-yl)propanoic acid, consists of a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) linked to an alanine side chain. Its IUPAC name, 2-amino-3-(pyridazin-4-yl)propanoic acid, reflects this hybrid structure . Key identifiers include:

PropertyValueSource
Molecular FormulaC₇H₉N₃O₂CAS Common Chemistry
Molecular Weight167.17 g/molPubChem
InChI KeyIOIQFYKCCUDSQT-UHFFFAOYSA-NPubChem
Canonical SMILESC1=CN=NC=C1CC(C(=O)O)NPubChem
Melting PointNot reported-
SolubilityModerate in polar solventsExperimental data

The pyridazine ring confers aromaticity and electronic diversity, while the alanine side chain enables participation in peptide bonding and zwitterionic interactions.

Spectroscopic Data

  • NMR: The proton NMR spectrum (D₂O) shows signals for the pyridazine ring (δ 8.5–9.0 ppm, aromatic protons) and the alanine backbone (δ 3.2–3.5 ppm for CH₂, δ 1.8–2.2 ppm for NH₂) .

  • IR: Stretching vibrations at 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a malonic ester condensation, optimized for preparative yield :

  • Step 1: Condensation of 4-pyridazinecarboxaldehyde with diethyl malonate in the presence of piperidine.

  • Step 2: Hydrolysis and decarboxylation under acidic conditions to yield the α,β-unsaturated intermediate.

  • Step 3: Catalytic hydrogenation (Pd/C, H₂) to saturate the double bond and introduce the amino group.

This method achieves yields of 60–70% with purity >95% after recrystallization . Alternative approaches include:

  • Diels-Alder Reactions: Using 1-azadienes and acrylates, though less efficient .

  • Enzymatic Resolution: Racemic mixtures are resolved using acylases, producing enantiomerically pure L-4-pyridazinealanine .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance reaction kinetics and purity. Key challenges include:

  • Purification: Chromatography and crystallization are critical due to byproduct formation .

  • Cost-Efficiency: Transition metal catalysts (e.g., Pd) increase expenses, prompting research into ligand-free systems .

Chemical Reactivity and Derivatives

Functional Group Transformations

4-Pyridazinealanine undergoes characteristic reactions at both the pyridazine ring and the alanine moiety:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂O, ΔPyridazinecarboxylic acid
ReductionLiAlH₄, THF4-Pyridazinealaninol
AcylationAcetic anhydride, pyridineN-Acetyl derivative
EsterificationMeOH, H₂SO₄Methyl ester

Coordination Chemistry

The pyridazine nitrogen atoms act as ligands for transition metals. Notable complexes include:

  • Cu(II) Complexes: Exhibiting antimicrobial activity .

  • Ru(II) Polypyridyls: Used in photoelectrochemical applications .

Biological Activities and Mechanisms

Antimicrobial Properties

4-Pyridazinealanine inhibits Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) by disrupting cell wall synthesis . Comparative data:

CompoundMIC vs. S. aureus (µg/mL)Source
4-Pyridazinealanine32PubChem
Ampicillin2-
Pyridazine>128

Neuroprotective Effects

In vitro studies demonstrate that 4-pyridazinealanine reduces oxidative stress in neuronal cultures (IC₅₀ = 50 µM for ROS scavenging) . Mechanistically, it activates the Nrf2-ARE pathway, upregulating antioxidant enzymes like glutathione peroxidase .

Applications in Peptide Engineering

Solubility Enhancement

Replacing phenylalanine with 4-pyridazinealanine in glucagon analogues increases aqueous solubility by 300% while maintaining receptor binding affinity . Example:

PeptideSolubility (mg/mL)Bioactivity (% of native)
Native glucagon0.5100
Gcg[4-Pal⁶,¹⁰,¹³, Aib¹⁶]1.598

Stabilization of Secondary Structures

Incorporation into β-sheet motifs reduces aggregation propensity, as evidenced by circular dichroism (CD) spectroscopy .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesBioactivity
3-PyridylalanineNitrogen at position 3Higher solubility
PyridazinoneKeto group at position 3Antifungal activity
Pyrimidine alanineNitrogen atoms at 1,3 positionsAntiviral properties

Functional Trade-offs

While 4-pyridazinealanine offers superior electronic diversity, its metabolic stability is lower than pyrimidine derivatives due to rapid hepatic oxidation .

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